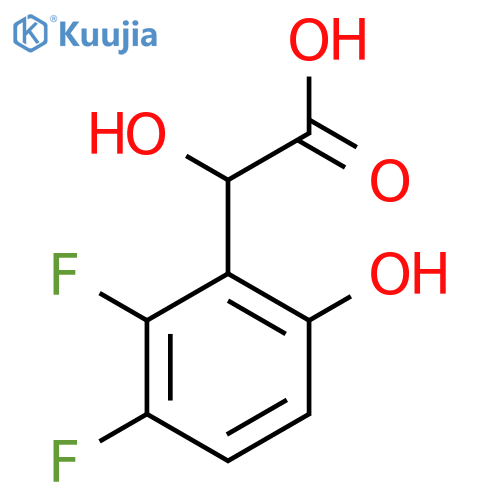Cas no 1806331-23-6 (2,3-Difluoro-6-hydroxymandelic acid)

1806331-23-6 structure
商品名:2,3-Difluoro-6-hydroxymandelic acid
CAS番号:1806331-23-6
MF:C8H6F2O4
メガワット:204.127649784088
CID:4796889
2,3-Difluoro-6-hydroxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Difluoro-6-hydroxymandelic acid
-
- インチ: 1S/C8H6F2O4/c9-3-1-2-4(11)5(6(3)10)7(12)8(13)14/h1-2,7,11-12H,(H,13,14)
- InChIKey: HXUZIGBPZIHIAQ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1C(C(=O)O)O)O)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 223
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 77.8
2,3-Difluoro-6-hydroxymandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024330-1g |
2,3-Difluoro-6-hydroxymandelic acid |
1806331-23-6 | 97% | 1g |
1,475.10 USD | 2021-05-31 | |
| Alichem | A015024330-500mg |
2,3-Difluoro-6-hydroxymandelic acid |
1806331-23-6 | 97% | 500mg |
782.40 USD | 2021-05-31 | |
| Alichem | A015024330-250mg |
2,3-Difluoro-6-hydroxymandelic acid |
1806331-23-6 | 97% | 250mg |
489.60 USD | 2021-05-31 |
2,3-Difluoro-6-hydroxymandelic acid 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
1806331-23-6 (2,3-Difluoro-6-hydroxymandelic acid) 関連製品
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
